(Z)-3-Chloro-3-phenylacrylaldehyde
Overview
Description
(Z)-3-Chloro-3-phenylacrylaldehyde is an organic compound characterized by the presence of a chlorine atom and a phenyl group attached to an acrylaldehyde moiety. This compound is notable for its applications in organic synthesis and its potential utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Chloro-3-phenylacrylaldehyde typically involves the stereoselective synthesis of Z-alkenes. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired Z-alkene. Another method involves the partial hydrogenation of alkynes using Lindlar’s catalyst to achieve the Z-configuration .
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or olefin metathesis techniques. These methods are optimized for high yield and purity, often employing advanced catalytic systems to ensure the stereoselectivity and efficiency of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-Chloro-3-phenylacrylaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (Z)-3-Chloro-3-phenylacrylaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the phenyl group influences its chemical behavior, making it a versatile intermediate in various organic reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
(E)-3-Chloro-3-phenylacrylaldehyde: The E-isomer of the compound, differing in the spatial arrangement of substituents.
3-Chloro-3-phenylpropionaldehyde: Lacks the double bond, resulting in different reactivity and applications.
3-Phenylacrylaldehyde: Lacks the chlorine atom, affecting its chemical properties and reactivity.
Uniqueness: (Z)-3-Chloro-3-phenylacrylaldehyde is unique due to its Z-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions in chemical reactions. This makes it particularly valuable in stereoselective synthesis and applications requiring precise control over molecular geometry .
Biological Activity
(Z)-3-Chloro-3-phenylacrylaldehyde, with the chemical formula CHClO and CAS number 33603-87-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Weight : 166.6 g/mol
- Melting Point : Not specified in available literature
- Boiling Point : Not specified in available literature
- Structure : The compound features a chlorinated phenyl group attached to an acrylaldehyde moiety, which is crucial for its reactivity and biological interactions.
Synthesis
This compound can be synthesized through various methods, including reactions involving chlorovinyl aldehydes and other reagents. For instance, it has been used in Baylis–Hillman reactions to form adducts with various nucleophiles under solvent-free conditions . Additionally, it can be derived from the reaction of phenylacrylonitrile with other functionalized compounds .
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity and Anticancer Activity
Research has demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. A study reported IC values indicating the concentration required to inhibit cell growth by 50% for different cancer types:
Cell Line | IC (µM) |
---|---|
HeLa (Cervical cancer) | 15.2 |
MCF-7 (Breast cancer) | 22.5 |
A549 (Lung cancer) | 18.6 |
These findings suggest that the compound may induce apoptosis through mechanisms such as oxidative stress and DNA damage.
Anti-inflammatory Effects
In vitro studies have also pointed to anti-inflammatory properties of this compound. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, potentially making it a candidate for further research in inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : In a comparative study, this compound was tested alongside other known antimicrobial agents. Results showed a comparable efficacy to standard antibiotics but with lower cytotoxicity towards human cells .
- Cytotoxicity in Cancer Research : A detailed investigation into the anticancer effects revealed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines while sparing normal cells, highlighting its potential as a selective anticancer agent .
Properties
IUPAC Name |
(Z)-3-chloro-3-phenylprop-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-7H/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLAQCMQXBYZQC-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C=O)/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40133-53-7 | |
Record name | Cinnamaldehyde, beta-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040133537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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